molecular formula C16H17NO B14125009 Morpholine, 4-[1,1'-biphenyl]-4-yl- CAS No. 169963-54-6

Morpholine, 4-[1,1'-biphenyl]-4-yl-

Cat. No.: B14125009
CAS No.: 169963-54-6
M. Wt: 239.31 g/mol
InChI Key: OOQKNFIEEJFVKS-UHFFFAOYSA-N
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Description

Morpholine, 4-[1,1’-biphenyl]-4-yl- is an organic compound that features a morpholine ring substituted with a biphenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and biphenyl, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including Morpholine, 4-[1,1’-biphenyl]-4-yl-, typically involves the reaction of morpholine with biphenyl derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials . These compounds undergo cyclization reactions to form the morpholine ring, followed by substitution reactions to introduce the biphenyl group.

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution typically requires catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Morpholine, 4-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: Similar to morpholine but lacks the ether oxygen.

    Pyrrolidine: A five-membered ring analog of morpholine.

    Thiomorpholine: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

Morpholine, 4-[1,1’-biphenyl]-4-yl- is unique due to the presence of both the morpholine ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it more versatile compared to its analogs .

Properties

CAS No.

169963-54-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

4-(4-phenylphenyl)morpholine

InChI

InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9H,10-13H2

InChI Key

OOQKNFIEEJFVKS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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